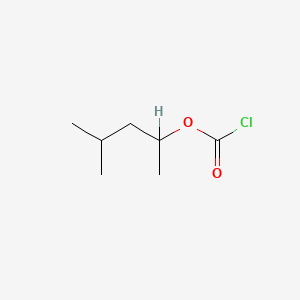
2-Ethylbutanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutanethioamide is an organic compound with the molecular formula C₆H₁₃NS It is a thioamide derivative, characterized by the presence of a sulfur atom bonded to an amide group
Mécanisme D'action
Target of Action
2-Ethylbutanethioamide, also known as Ethionamide, is primarily used as a second-line antitubercular agent . It targets the synthesis of mycolic acid, a key component in the cell wall of mycobacteria . This makes it effective in the treatment of tuberculosis when other treatments have failed .
Mode of Action
Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism . It inhibits mycolic acid synthesis, which is crucial for the survival and virulence of Mycobacterium tuberculosis .
Biochemical Pathways
It is known that the compound interferes with the synthesis of mycolic acid, a long-chain fatty acid found in the cell wall of mycobacteria . By inhibiting this pathway, this compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Result of Action
The primary result of this compound’s action is the inhibition of mycolic acid synthesis, leading to the death of Mycobacterium tuberculosis . This makes it an effective treatment for tuberculosis, particularly in cases where other treatments have failed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylbutanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutanoyl chloride with ammonium thiocyanate, followed by hydrolysis. The reaction conditions typically require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylbutanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group into a sulfoxide or sulfone, depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Applications De Recherche Scientifique
2-Ethylbutanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Comparaison Avec Des Composés Similaires
2-Ethylbutanamide: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
Butanethioamide: Similar structure but without the ethyl group, leading to different physical and chemical properties.
2-Methylbutanethioamide: The presence of a methyl group instead of an ethyl group results in variations in reactivity and applications.
Uniqueness: 2-Ethylbutanethioamide is unique due to the combination of its thioamide group and ethyl substituent, which confer specific reactivity and potential applications not shared by its analogs. This makes it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
2-ethylbutanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXMBHQIBIRCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243543 |
Source


|
| Record name | Butyramide, 2-ethylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98278-52-5 |
Source


|
| Record name | Butyramide, 2-ethylthio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098278525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyramide, 2-ethylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)









![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)
